Enhanced Lipophilicity from N-Methylation Compared to Non-Methylated Analog
The N-methyl group on tert-butyl N-(4-cyanobenzyl)-N-methylglycinate confers a measurable increase in lipophilicity. The target compound has a computed XLogP3-AA of 2.4 [1], which is higher than that of its des-methyl analog, tert-butyl (4-cyanobenzyl)glycinate, which has a computed XLogP3-AA of 1.7 [2]. The N-methylation eliminates a hydrogen bond donor (HBD), reducing the HBD count from 1 to 0 [REFS-1, REFS-2], a key strategy for improving membrane permeability.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; Hydrogen Bond Donor Count = 0 [1] |
| Comparator Or Baseline | tert-Butyl (4-cyanobenzyl)glycinate (CAS 1178114-95-8); XLogP3-AA = 1.7; Hydrogen Bond Donor Count = 1 [2] |
| Quantified Difference | Δ XLogP3-AA = +0.7; HBD reduced from 1 to 0 |
| Conditions | Computed properties from PubChem (XLogP3-AA) and Cactvs (HBD) |
Why This Matters
The increase in logP and elimination of the HBD can be a critical determinant for cell permeability and oral bioavailability in drug discovery programs, making the N-methylated compound a superior choice for optimizing ADME properties.
- [1] PubChem. (2026). Computed Properties for CID 66678135. National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties for tert-butyl (4-cyanobenzyl)glycinate (CID 534128). National Center for Biotechnology Information. View Source
